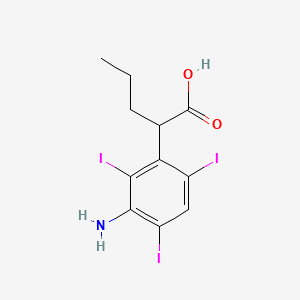![molecular formula C18H14N2O B14718959 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine CAS No. 13906-24-6](/img/structure/B14718959.png)
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is a heterocyclic compound that belongs to the class of chromeno-pyrimidines. These compounds are characterized by a fused ring system consisting of a benzene ring, a pyran ring, and a pyrimidine ring. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine typically involves multi-component reactions. One common method involves the reaction of 2-amino-4-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitriles with aliphatic carboxylic acids in the presence of phosphorus oxychloride (POCl3). This reaction proceeds through an oxazine intermediate and involves a tandem intra-molecular Pinner–Dimroth rearrangement .
Industrial Production Methods
the use of microwave dielectric heating and solvent-free conditions has been reported to be efficient for the synthesis of similar compounds .
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at various positions on the chromeno-pyrimidine ring system.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols or amines.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4H-Chromene: Another class of compounds with a similar fused ring system.
5H-Chromeno[2,3-d]pyrimidine: Compounds with similar biological activities and structural features.
Uniqueness
2-Methyl-4-phenyl-5h-chromeno[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the methyl and phenyl groups at specific positions on the chromeno-pyrimidine ring system enhances its lipophilicity and potential interactions with biological targets .
Propriétés
Numéro CAS |
13906-24-6 |
|---|---|
Formule moléculaire |
C18H14N2O |
Poids moléculaire |
274.3 g/mol |
Nom IUPAC |
2-methyl-4-phenyl-5H-chromeno[2,3-d]pyrimidine |
InChI |
InChI=1S/C18H14N2O/c1-12-19-17(13-7-3-2-4-8-13)15-11-14-9-5-6-10-16(14)21-18(15)20-12/h2-10H,11H2,1H3 |
Clé InChI |
XMEMGTUUJSPVBW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C2CC3=CC=CC=C3OC2=N1)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


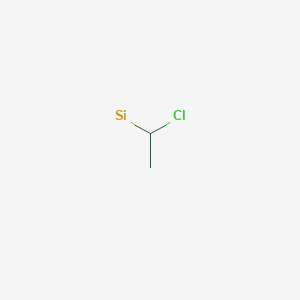
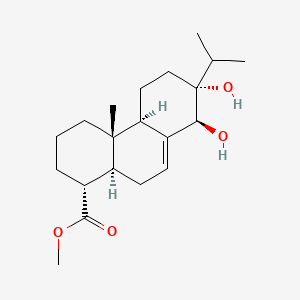

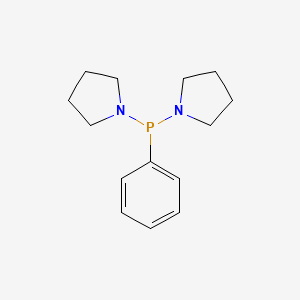
![2-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-2-phenyl-2,3-dihydro-1h-indene-1,3-diol](/img/structure/B14718897.png)

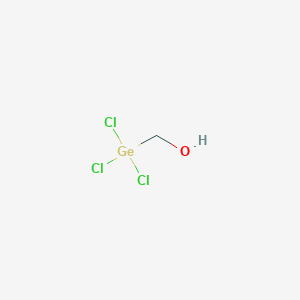
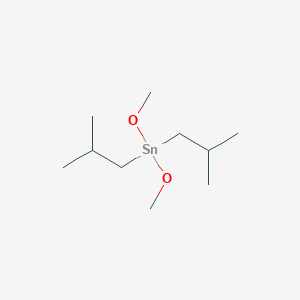
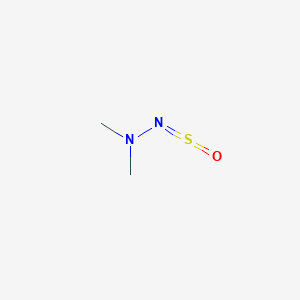
![5,7,10,11-Tetramethyl-6h-pyrido[4,3-b]carbazole](/img/structure/B14718920.png)
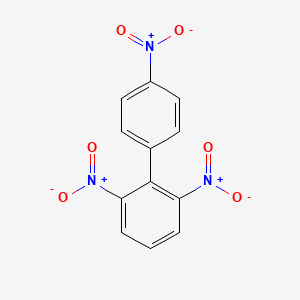

![3-Oxatricyclo[4.3.1.02,4]decane](/img/structure/B14718941.png)
